S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate
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Overview
Description
S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with ethanethiol. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran, with the reaction being carried out at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and yield. The use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids has also been explored to expand the applicability of amino acid ionic liquids in organic synthesis .
Chemical Reactions Analysis
Types of Reactions
S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride in methanol is often used for reduction reactions.
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Free amines.
Scientific Research Applications
S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
- 3-(Boc-amino)propyl bromide
Uniqueness
S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate is unique due to its specific combination of a Boc-protected amine and an ethanethioate group. This combination provides stability under basic conditions and allows for selective deprotection under acidic conditions, making it a versatile tool in organic synthesis .
Properties
Molecular Formula |
C11H21NO3S |
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Molecular Weight |
247.36 g/mol |
IUPAC Name |
S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate |
InChI |
InChI=1S/C11H21NO3S/c1-9(13)16-8-6-7-12(5)10(14)15-11(2,3)4/h6-8H2,1-5H3 |
InChI Key |
AZCCTEUFVRCCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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